molecular formula C12H19NO2 B12588036 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- CAS No. 608130-29-6

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-

Cat. No.: B12588036
CAS No.: 608130-29-6
M. Wt: 209.28 g/mol
InChI Key: CDZFNXVYPRFXPP-GFCCVEGCSA-N
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Description

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is a chiral organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.288 . This compound is known for its unique structure, which includes a hexanol backbone and a phenylaminooxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- typically involves the reaction of a carbonyl compound with a nitroso compound in the presence of a chiral catalyst . The chiral catalyst ensures the formation of the (2R)-enantiomer, which is crucial for the compound’s specific applications. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of chiral catalysts and controlled reaction conditions would be essential to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylaminooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a different alcohol or amine derivative.

Scientific Research Applications

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The phenylaminooxy group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The chiral nature of the compound ensures that it interacts selectively with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexanol, 2-[(phenylamino)oxy]-, (2R)- is unique due to its specific combination of a hexanol backbone and a phenylaminooxy group, along with its chiral nature. This combination allows it to participate in unique chemical reactions and interact selectively with biological targets, making it valuable in various scientific research applications.

Properties

CAS No.

608130-29-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2R)-2-anilinooxyhexan-1-ol

InChI

InChI=1S/C12H19NO2/c1-2-3-9-12(10-14)15-13-11-7-5-4-6-8-11/h4-8,12-14H,2-3,9-10H2,1H3/t12-/m1/s1

InChI Key

CDZFNXVYPRFXPP-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](CO)ONC1=CC=CC=C1

Canonical SMILES

CCCCC(CO)ONC1=CC=CC=C1

Origin of Product

United States

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